molecular formula C14H13NO3 B13822203 3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol

3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol

Katalognummer: B13822203
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: VHFKMUWSCDRBOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(4-Methoxyphenyl)imino]methyl} is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)imino]methyl} typically involves the reaction of 4-methoxyaniline with an appropriate aldehyde. One common method involves refluxing a mixture of 4-methoxyaniline and the aldehyde in absolute ethanol for several hours. The reaction mixture is then filtered, and the solvent is removed by evaporation. The resulting product is recrystallized from absolute ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for 3-{[(4-Methoxyphenyl)imino]methyl} are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale refluxing of the reactants in a suitable solvent, followed by filtration and purification processes such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(4-Methoxyphenyl)imino]methyl} can undergo various types of chemical reactions, including:

    Reduction: The compound can be reduced to form the corresponding amine.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amine.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Substituted imines or other derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[(4-Methoxyphenyl)imino]methyl} has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its ability to form stable complexes with metals.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 3-{[(4-Methoxyphenyl)imino]methyl} involves its ability to form stable complexes with metal ions. These metal complexes can interact with various biological molecules, potentially leading to biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-{[(4-Methoxyphenyl)imino]methyl} is unique due to its specific structure, which allows it to form stable complexes with metals and participate in a variety of chemical reactions. Its methoxy group also contributes to its unique chemical properties, such as increased solubility in organic solvents and potential biological activity .

Eigenschaften

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

3-[(4-methoxyphenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C14H13NO3/c1-18-12-7-5-11(6-8-12)15-9-10-3-2-4-13(16)14(10)17/h2-9,16-17H,1H3

InChI-Schlüssel

VHFKMUWSCDRBOD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.